Superior 3D Tumor Spheroid Penetration Depth of iRGD-Conjugated vs. RGD-Conjugated Polymer-Drug Conjugates
In a direct head-to-head comparison using C6 glioma multicellular spheroids, iRGD-conjugated doxorubicin-polymer conjugates (iRGD-PPCD) achieved significantly deeper penetration compared to conventional RGD-conjugated counterparts (RGD-PPCD). Free iRGD co-administration (iRGD + PPCD) achieved the greatest penetration depth among all groups tested [1]. This demonstrates that the iRGD peptide's NRP-1-binding CendR motif confers a measurable penetration advantage over RGD-only peptides that lack this functionality.
| Evidence Dimension | Penetration depth in C6 glioma multicellular spheroids |
|---|---|
| Target Compound Data | iRGD-PPCD: 144 μm; iRGD + PPCD (co-administration): 150 μm |
| Comparator Or Baseline | RGD-PPCD (conventional RGD cyclopeptide RGDyC conjugated to the same PPCD scaffold): 115 μm |
| Quantified Difference | iRGD-PPCD penetrated 25% deeper than RGD-PPCD (144 vs. 115 μm); iRGD + PPCD co-administration penetrated 30% deeper (150 vs. 115 μm) |
| Conditions | C6 glioma multicellular tumor spheroids; in vitro 3D penetration assay; doxorubicin-polymer conjugate (PPCD) delivery system |
Why This Matters
For procurement decisions, this demonstrates that the iRGD peptide sequence is essential for deep tumor penetration; substituting with a conventional RGD peptide results in approximately 25% lower penetration depth, which may translate to reduced therapeutic efficacy in solid tumors.
- [1] Wang K, Zhang X, Liu Y, Liu C, Jiang B, Jiang Y. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates. Biomaterials. 2014 Oct;35(30):8735-8747. doi: 10.1016/j.biomaterials.2014.06.042. View Source
